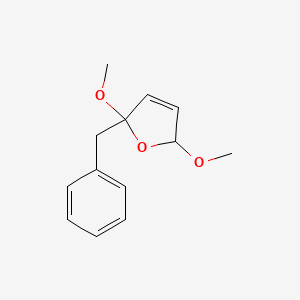
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C12H14O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two methoxy groups and a benzyl group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxyfuran with benzyl halides under basic conditions. One common method is the use of sodium hydride as a base to deprotonate the furan ring, followed by the addition of benzyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzyl-2,5-dimethoxyfuranone.
Reduction: 2-Benzyl-2,5-dimethoxytetrahydrofuran.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran involves its interaction with various molecular targets. The methoxy groups and the benzyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: Lacks the benzyl group, making it less hydrophobic.
2-Benzylfuran: Lacks the methoxy groups, affecting its reactivity and solubility.
2,5-Dimethoxyfuran: Lacks the benzyl group and has different reactivity.
Uniqueness
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
63540-69-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5-benzyl-2,5-dimethoxy-2H-furan |
InChI |
InChI=1S/C13H16O3/c1-14-12-8-9-13(15-2,16-12)10-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3 |
InChI Key |
NZAUCPQJKAWDCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(O1)(CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


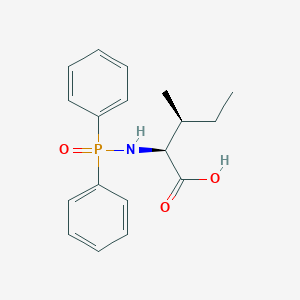
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

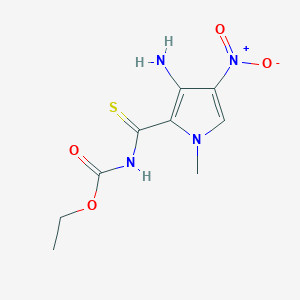

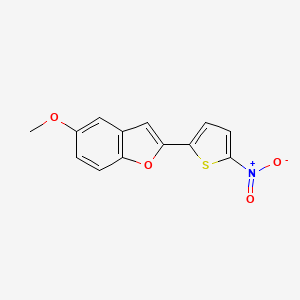
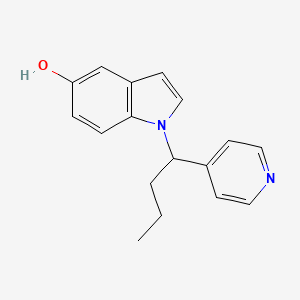
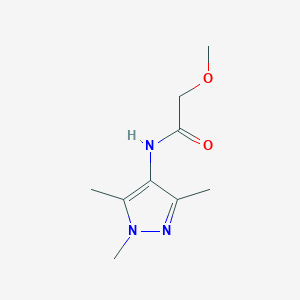
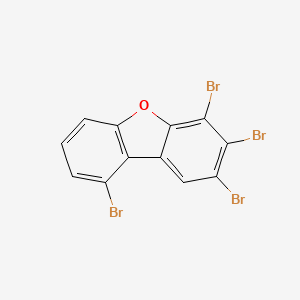
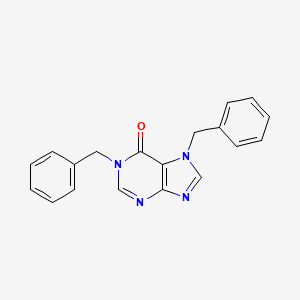
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
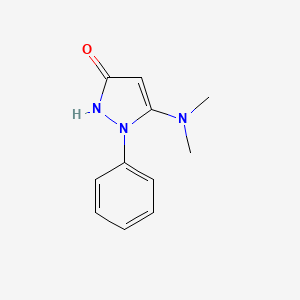
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
